molecular formula C8H7BrN2O B1381753 6-Bromo-7-methoxyimidazo[1,2-a]pyridine CAS No. 1427446-76-1

6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Cat. No. B1381753
CAS RN: 1427446-76-1
M. Wt: 227.06 g/mol
InChI Key: QWYPPWSJICTEMU-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxyimidazo[1,2-a]pyridine (6-Br-7-MeO-IP) is a heterocyclic aromatic compound belonging to the imidazopyridine family. It is a highly versatile molecule with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound has been the subject of numerous scientific investigations due to its unique structure and potential biological activities. In

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthesis Methodology : The synthesis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine derivatives involves complex chemical processes. One study reports the synthesis of 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine, starting with 2,6-Dichloropyridine and going through various chemical reactions like substitution, nitration, ammoniation, oxidation, and reduction (Guan Jin, 2010). Another study by Liu Tian-yu (2010) also discusses the synthesis of similar compounds, highlighting the use of methanol/sodium hydroxide and potassium nitrate/concentrated sulfuric acid in the process (Liu Tian-yu, 2010).

  • Applications in Pharmaceutical Industry : In pharmaceutical research, derivatives of this compound are utilized in the synthesis of active pharmaceutical ingredients (APIs). The palladium-catalyzed Suzuki–Miyaura borylation reactions are particularly significant in this context. A study by Kartik N. Sanghavi et al. (2022) demonstrates the use of these reactions in the development of anti-cancer and anti-tuberculosis agents (Sanghavi et al., 2022).

  • Role in Organic Chemistry : The compound and its derivatives are significant in organic synthesis, as shown in a study on the rhodium-catalyzed annulation of 2-arylimidazo[1,2-a]pyridines with alkynes, leading to pyrido[1,2-a]benzimidazole derivatives (Peng et al., 2015). This process demonstrates the compound's role in constructing complex molecular structures.

  • Biological Activities and Potential Therapeutic Applications : Several studies have highlighted the biological activities of this compound derivatives. For instance, Dong Chen et al. (2011) synthesized derivatives that showed significant anti-hepatitis B virus activity (Chen et al., 2011). Another study explored the antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines, providing insights into their potential use in treating protozoal infections (Ismail et al., 2004).

  • Structural Analysis and Inhibitory Properties : Research by Zainab Jabri et al. (2023) on 6-bromo-imidazo[4,5-b]pyridine derivatives, involving structural analysis and molecular docking, suggests their potential as tyrosyl-tRNA synthetase inhibitors. This indicates possible applications in targeted drug design (Jabri et al., 2023).

  • Insecticidal Activities : A study by X. Shao et al. (2010) on hexahydroimidazo[1,2-a]pyridine derivatives, closely related to this compound, demonstrates their insecticidal properties, particularly against cowpea aphid and armyworm (Shao et al., 2010).

properties

IUPAC Name

6-bromo-7-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-4-8-10-2-3-11(8)5-6(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYPPWSJICTEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427446-76-1
Record name 6-bromo-7-methoxyimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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